molecular formula C17H20N2O3 B11161864 N-{4-[(2-methylbutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide

N-{4-[(2-methylbutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide

Cat. No.: B11161864
M. Wt: 300.35 g/mol
InChI Key: MVTQDGYFRAZDJW-UHFFFAOYSA-N
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Description

N-{4-[(2-methylbutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a furan ring attached to a phenyl group, which is further substituted with a carbamoyl group containing a 2-methylbutan-2-yl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylbutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-aminophenyl furan-2-carboxamide with 2-methylbutan-2-yl isocyanate under controlled conditions to form the carbamoyl intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylbutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro and halogenated phenyl derivatives.

Scientific Research Applications

N-{4-[(2-methylbutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[(2-methylbutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives

Uniqueness

N-{4-[(2-methylbutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide is unique due to its specific structural features, such as the combination of a furan ring with a phenyl group substituted with a carbamoyl group containing a 2-methylbutan-2-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-[4-(2-methylbutan-2-ylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H20N2O3/c1-4-17(2,3)19-15(20)12-7-9-13(10-8-12)18-16(21)14-6-5-11-22-14/h5-11H,4H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

MVTQDGYFRAZDJW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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